LASSBio-1366 is a synthetic compound that belongs to a class of isoquinoline derivatives. It has garnered attention for its potential pharmacological applications, particularly in the treatment of various diseases. The compound is part of a broader research initiative aimed at developing novel therapeutic agents through molecular hybridization techniques.
LASSBio-1366 was synthesized by researchers at the Laboratory of Pharmacology and Medicinal Chemistry, Federal University of Rio de Janeiro, Brazil. It is classified as an isoquinoline derivative, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. This classification is significant due to the diverse biological activities exhibited by isoquinoline compounds, including anti-inflammatory, antitumor, and antimicrobial properties.
The synthesis of LASSBio-1366 involves several steps, primarily focusing on the molecular hybridization of existing pharmacologically active compounds. The synthesis process typically includes:
The exact synthetic pathway for LASSBio-1366 has been detailed in research studies, indicating the careful selection of reaction conditions to ensure high purity and yield of the final product .
LASSBio-1366 has a complex molecular structure characterized by its isoquinoline backbone. The molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 341.43 g/mol.
The three-dimensional conformation of LASSBio-1366 can be analyzed using computational chemistry tools, which provide insights into its spatial arrangement and interaction potential with biological targets.
LASSBio-1366 undergoes various chemical reactions that are crucial for its biological activity. Some notable reactions include:
These reactions are essential for understanding how LASSBio-1366 can be optimized for better pharmacological outcomes .
The mechanism of action of LASSBio-1366 involves its interaction with specific biological targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways related to inflammation and cancer progression.
Data from pharmacological evaluations support these findings, showcasing significant reductions in cell viability in treated samples compared to controls .
LASSBio-1366 exhibits several notable physical properties:
The chemical properties include:
These properties are critical when considering formulation strategies for therapeutic use .
LASSBio-1366 has potential applications across several scientific domains:
Research continues to explore the full spectrum of applications for LASSBio-1366, emphasizing its role in advancing therapeutic strategies against challenging diseases .
The Laboratory for the Assessment and Synthesis of Bioactive Substances (LASSBio) operates within a multidisciplinary drug discovery (DD) framework focused on identifying novel therapeutics for chronic non-transmissible diseases. Central to its approach is the integration of:
LASSBio maintains a proprietary chemical library (>2,000 compounds) characterized by high drug-likeness (93% compliance with Lipinski’s Rule of Five) and structural diversity [3]. This library enables high-throughput screening (HTS) and virtual screening campaigns against emerging therapeutic targets.
Since 1994, LASSBio has pioneered bioactive scaffolds through strategic molecular modifications:
Table 1: Key Milestones in LASSBio Compound Development
Year | Compound | Therapeutic Area | Achievement |
---|---|---|---|
2006 | LASSBio-294 | Cardioprotection | USPTO patent (7,091,238) for anti-fatigue activity |
2016 | LASSBio-1736/1491 | Antileishmanial | Plasma stability and in vivo efficacy > Glucantime |
2022 | LASSBio-2208 | Oncology (HDAC6/PI3K dual inhibitor) | Nanomolar enzymatic inhibition (IC₅₀ HDAC6 = 15.3 nM) |
2024 | LASSBio-2166 | FLT3 kinase inhibition | IC₅₀ = 194 nM for leukemia target [3] |
LASSBio employs three core strategies to optimize pharmacophores:
These approaches prioritize multitarget engagement, exemplified by LASSBio-2208’s dual HDAC6/PI3Kα inhibition (IC₅₀ = 15.3 nM and 46.3 nM, respectively) [10].
LASSBio-1366 emerges from LASSBio’s focus on adenosine receptors (ARs), validated targets for:
ARs are G protein-coupled receptors (GPCRs) with subtype-specific roles:
LASSBio-1366 likely targets A₁/A₂AAR subtypes, aligning with precedents like LASSBio-1359 (an adenosine receptor agonist for corpus cavernosum relaxation) [6] [7].
Table 2: Adenosine Receptor Subtypes and Therapeutic Relevance
Subtype | Affinity | Primary Signaling | Therapeutic Implications |
---|---|---|---|
A₁AR | High | Gᵢ/o (↓ cAMP) | Neuroprotection, analgesia, bradycardia |
A₂AAR | High | Gₛ (↑ cAMP) | Anti-inflammatory, vasodilation |
A₂BAR | Low | Gₛ (↑ cAMP) | Angiogenesis, fibrosis regulation |
A₃AR | Low | Gᵢ/o (↓ cAMP) | Cardioprotection in ischemia |
Chronic diseases remain inadequately managed due to:
LASSBio-1366 addresses these gaps through a multitarget strategy:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7